
2-Bromo-4,6-dimethyl-3-pyridinol
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Description
2-Bromo-4,6-dimethyl-3-pyridinol (molecular formula: C₇H₈BrNO; molecular weight: 202.02 g/mol) is a brominated pyridine derivative featuring hydroxyl, bromine, and methyl substituents at positions 3, 2, and 4/6, respectively. This compound is characterized by its planar pyridine ring, with the bromine atom enhancing electrophilic reactivity and the hydroxyl group enabling hydrogen bonding or deprotonation under basic conditions . Key spectral data include:
- ¹H NMR: δ 6.91 (s, 1H, pyridine-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) .
- Synthetic Utility: It serves as a critical intermediate in synthesizing organochalcogen antioxidants (e.g., 3-hydroxy-4,6-dimethyl-2-pyridyl n-octyl telluride) and methoxy derivatives (e.g., 2-bromo-3-methoxy-4,6-dimethyl-pyridine) via alkylation or substitution reactions .
Q & A
Q. Basic: What are the optimized synthetic routes for 2-bromo-4,6-dimethyl-3-pyridinol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via bromination of 3-amino-2-bromo-4,6-dimethylpyridine, followed by hydrolysis. Key steps include:
- Lithium-halogen exchange : Used to generate intermediates for chalcogenide derivatives (e.g., alkyl tellurides, selenides) .
- Reaction optimization : Yields vary with substituents and chalcogen (e.g., 44% for telluride, 60% for selenide, 35% for sulfide derivatives). Lower yields for sulfides may arise from steric hindrance or competing side reactions .
- Characterization : Confirm structure via 1H NMR (e.g., δ 6.84 ppm for aromatic protons) and 13C NMR (e.g., δ 150.6 ppm for hydroxyl-bearing carbon) .
Q. Basic: How is this compound characterized, and what analytical techniques are critical for verifying purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 49.64% for telluride derivative) .
- Mass Spectrometry : EI-MS detects molecular ions (e.g., [M+H]+ at 267.8 for sulfide derivatives) .
Q. Basic: What are the key physical properties (e.g., solubility, melting point) of this compound?
Methodological Answer:
- Melting Point : 106–107°C (pure compound) .
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the hydroxyl and bromine groups.
- Stability : Sensitive to moisture; store under inert atmosphere. Data from NIST Chemistry WebBook and PubChem provide additional thermochemical properties .
Q. Advanced: How does this compound function in catalytic antioxidant systems, and what mechanistic insights exist?
Methodological Answer:
The compound serves as a precursor for chalcogenide antioxidants (e.g., tellurides, selenides). Mechanistic studies suggest:
- Radical scavenging : Electron-donating methyl groups enhance stability of chalcogen-centered radicals .
- Chain-breaking activity : Tellurium derivatives exhibit higher antioxidant efficiency due to lower bond dissociation energy (Te–C vs. Se–C or S–C) .
- Substituent effects : Para-methoxy groups (e.g., in derivative 47a ) increase electron density, improving radical-trapping capacity .
Q. Advanced: What strategies mitigate low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst selection : Palladium/copper systems improve Buchwald-Hartwig amination or Suzuki-Miyaura coupling efficiency.
- Temperature control : Reflux in toluene (110°C) optimizes lithium-halogen exchange for alkyl chalcogenide synthesis .
- Protecting groups : Temporarily block the hydroxyl group to prevent side reactions during functionalization .
Q. Advanced: How do steric and electronic effects of this compound influence its reactivity compared to other bromopyridinols?
Methodological Answer:
- Steric effects : Ortho-methyl groups hinder nucleophilic substitution at C2, directing reactivity to C6 in some cases .
- Electronic effects : Methyl groups donate electron density, stabilizing intermediates in SNAr reactions. Comparative studies with 3-bromo-4-pyridinol show slower kinetics due to reduced leaving-group activation .
- Substituent tuning : Introducing electron-withdrawing groups (e.g., nitro) at C4 increases electrophilicity at C2 .
Q. Advanced: What computational or experimental methods validate the tautomeric equilibrium of this compound in solution?
Methodological Answer:
- 1H NMR titration : Monitor pH-dependent shifts of hydroxyl protons to identify dominant tautomers (e.g., keto-enol equilibrium) .
- DFT calculations : Predict relative stability of tautomers using Gaussian09 with B3LYP/6-31G(d) basis set .
- UV-Vis spectroscopy : Detect tautomer-specific absorbance bands in polar solvents (e.g., λmax shifts in methanol vs. hexane) .
Q. Tables
Q. Table 1: Key Synthetic Derivatives and Yields
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-bromo-4,6-dimethyl-3-pyridinol exhibit distinct physicochemical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Comparative Analysis of Halogenated Pyridine/Pyrimidine Derivatives
Key Findings:
Reactivity Differences: The pyrimidine analog (C₆H₆BrN₂O) exhibits enhanced π-stacking due to its nitrogen-rich aromatic ring, making it suitable for catalytic amination . In contrast, the pyridine-based compound (C₇H₈BrNO) undergoes methoxylation more readily due to steric accessibility of the hydroxyl group . Iodine-substituted analogs (e.g., C₅H₂BrI₂NO) show reduced commercial availability, likely due to iodine’s bulkiness and higher molecular weight, which complicate synthetic handling .
Toxicity and Regulatory Status: 2-Bromo-4,6-dinitroaniline (C₆H₄BrN₃O₄) is classified as a high-risk mutagen, detected in textiles at 282 µg/g—nearly 10× the REACH limit . The target compound (C₇H₈BrNO) lacks explicit toxicity data but is indirectly regulated through its derivatives (e.g., skin sensitizers like tribenzylamine in downstream products) .
Analytical Behavior: Halogenated anilines (e.g., C₆H₄BrN₃O₄) exhibit strong peak tailing in GC/MS due to polarity-driven adsorption, whereas methylated pyridines (C₇H₈BrNO) display better chromatographic resolution .
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-4,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-5(2)9-7(8)6(4)10/h3,10H,1-2H3 |
InChI Key |
ZYPNEBPBGANTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1O)Br)C |
Origin of Product |
United States |
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